Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate: is an organic compound that belongs to the class of pyrrolidinecarboxylates. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of a formyl group and a methoxyphenyl group in its structure suggests potential reactivity and functional versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One possible route could be:
Formation of Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of Formyl Group: The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction.
Attachment of Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution or other suitable methods.
tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The formyl group can undergo oxidation to form carboxylic acids.
Reduction: The formyl group can be reduced to alcohols.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in organic synthesis for the construction of more complex molecules.
Biology
Biological Probes: May be used as a probe in biological studies to investigate enzyme activities or receptor binding.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of materials with specific properties, such as polymers or resins.
Mechanism of Action
The mechanism of action of Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-formyl-3-phenyl-1-pyrrolidinecarboxylate: Lacks the methoxy group, which may affect its reactivity and applications.
tert-Butyl 3-formyl-3-(4-methoxyphenyl)-1-pyrrolidinecarboxylate: The position of the methoxy group can influence its chemical behavior.
Uniqueness
The presence of the methoxy group in Tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate may impart unique reactivity and binding properties, making it distinct from its analogs.
Properties
IUPAC Name |
tert-butyl 3-formyl-3-(2-methoxyphenyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-16(2,3)22-15(20)18-10-9-17(11-18,12-19)13-7-5-6-8-14(13)21-4/h5-8,12H,9-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAOPEQEHXKXQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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